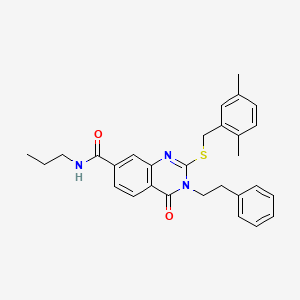
2-((2,5-dimethylbenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2,5-dimethylbenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C29H31N3O2S and its molecular weight is 485.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
A study synthesized novel quinazoline derivatives, which included a compound structurally similar to 2-((2,5-dimethylbenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide. These compounds showed promising antitubercular activity against Mycobacterium tuberculosis with lower cytotoxicity profiles, suggesting potential use in tuberculosis treatment (Marvadi et al., 2020).
Antimicrobial Agents
Another study synthesized a series of quinazolinone and thiazolidinone derivatives with antimicrobial properties. These compounds, structurally related to the subject compound, exhibited significant in vitro antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Desai et al., 2011).
Cytotoxic Activity
A study on 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, which share a similar core structure with the compound , demonstrated significant cytotoxicity against in vivo subcutaneous colon 38 tumors in mice. This suggests potential applications in cancer treatment, specifically for refractory tumors (Bu et al., 2001).
Synthesis and Chemical Properties
Research focusing on the synthesis and characterization of related quinazoline derivatives provides insights into the chemical properties and potential modifications of the compound, which can be crucial for pharmaceutical applications and material science (Mohebat et al., 2015).
Eigenschaften
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-4-oxo-3-(2-phenylethyl)-N-propylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O2S/c1-4-15-30-27(33)23-12-13-25-26(18-23)31-29(35-19-24-17-20(2)10-11-21(24)3)32(28(25)34)16-14-22-8-6-5-7-9-22/h5-13,17-18H,4,14-16,19H2,1-3H3,(H,30,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFKLKPPYDEQGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=C(C=CC(=C3)C)C)CCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
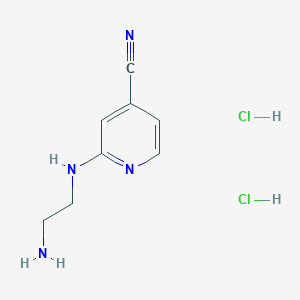
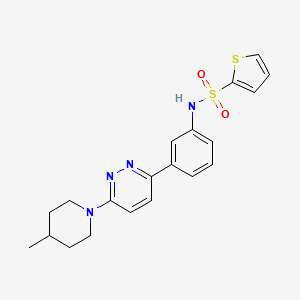
![8-benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2368144.png)
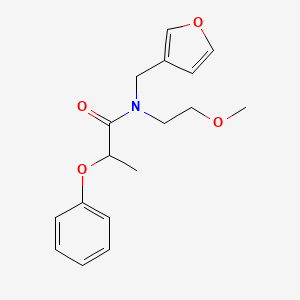
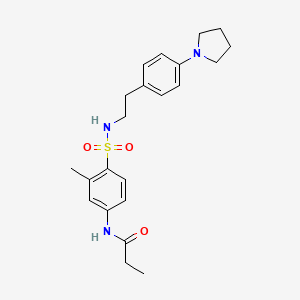
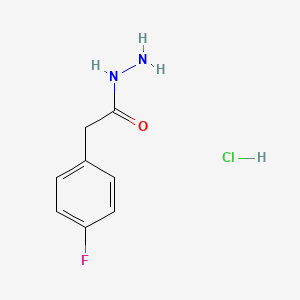
![N-(2,4-dimethoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2368151.png)

![ethyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2368155.png)

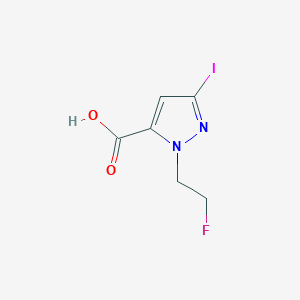
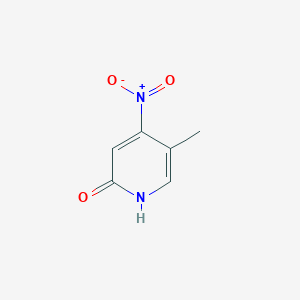
![2-[3-(2,5-Dihydroxybenzenesulfonyl) benzenesulfonyl]benzene-1,4-diol](/img/structure/B2368162.png)
![4-(Dimethylsulfamoyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzamide](/img/structure/B2368163.png)
